molecular formula C18H17FN2O B250690 N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

Numéro de catalogue: B250690
Poids moléculaire: 296.3 g/mol
Clé InChI: RKLXSVPYIHTNAJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Sunitinib was first synthesized in 1998 by Pfizer Inc. and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Mécanisme D'action

Sunitinib binds to the ATP-binding site of receptor tyrosine kinases and inhibits their activity. The inhibition of VEGFR leads to the inhibition of angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of PDGFR and KIT leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Sunitinib has been shown to have both biochemical and physiological effects. Biochemically, Sunitinib inhibits multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis. Physiologically, Sunitinib has been shown to decrease tumor size and improve overall survival in patients with renal cell carcinoma and gastrointestinal stromal tumors.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using Sunitinib in lab experiments include its specificity for receptor tyrosine kinases, its ability to inhibit angiogenesis, tumor growth, and metastasis, and its proven efficacy in clinical trials. The limitations of using Sunitinib in lab experiments include its cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Orientations Futures

Future research on Sunitinib should focus on understanding its mechanism of action, identifying potential biomarkers for patient selection, and exploring its potential use in combination with other drugs. Other potential future directions include the development of new Sunitinib derivatives with improved specificity and efficacy, and the investigation of Sunitinib's potential use in the treatment of other types of cancer.
Conclusion:
Sunitinib is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Its ability to inhibit multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis, has made it an attractive target for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other drugs and in the treatment of other types of cancer.

Méthodes De Synthèse

Sunitinib is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methyl-2-butanol in the presence of sulfuric acid to form 4-chloro-3-nitrobenzyl-2-methyl-2-butyl ether. This intermediate is then reduced with palladium on charcoal and hydrogen to form 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether. The final step involves the reaction of 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether with 4-cyano-2-fluorobenzoyl chloride in the presence of triethylamine to form Sunitinib.

Applications De Recherche Scientifique

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). The inhibition of these receptors leads to the inhibition of angiogenesis, tumor growth, and metastasis.

Propriétés

Formule moléculaire

C18H17FN2O

Poids moléculaire

296.3 g/mol

Nom IUPAC

N-(2-butan-2-ylphenyl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C18H17FN2O/c1-3-12(2)14-6-4-5-7-17(14)21-18(22)15-9-8-13(11-20)10-16(15)19/h4-10,12H,3H2,1-2H3,(H,21,22)

Clé InChI

RKLXSVPYIHTNAJ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

SMILES canonique

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.